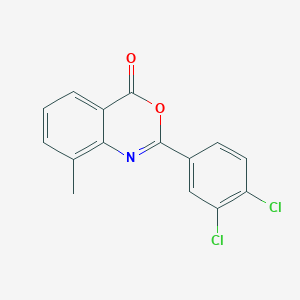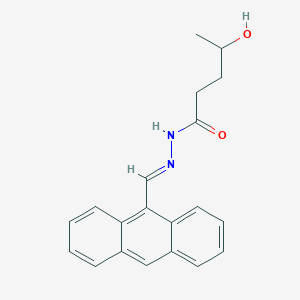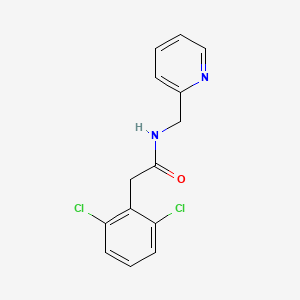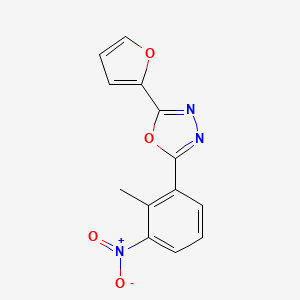![molecular formula C22H20N4O B5714305 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B5714305.png)
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone, also known as MPMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase B (Akt). These pathways are involved in inflammation, cell proliferation, and survival. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone. One potential direction is the development of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanisms of action of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone need to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone involves several steps, including the condensation of 4-methylbenzaldehyde with 3-pyridinemethanol to form 3-(4-methylphenyl)-3-(pyridin-3-yl)propan-1-ol. This intermediate is then reacted with 2-(chloromethyl)quinazolin-4(3H)-one to yield 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone. The synthesis of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been optimized and improved by several researchers, resulting in high yields and purity.
Applications De Recherche Scientifique
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been studied for its potential therapeutic applications in diseases such as rheumatoid arthritis, cancer, and HIV. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-10-18(11-9-16)26-21(15-24-14-17-5-4-12-23-13-17)25-20-7-3-2-6-19(20)22(26)27/h2-13,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXDJMZSHQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)



![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)


![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
